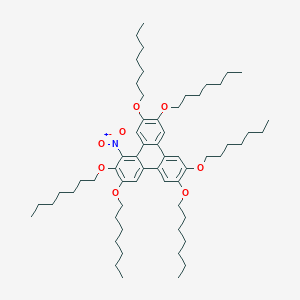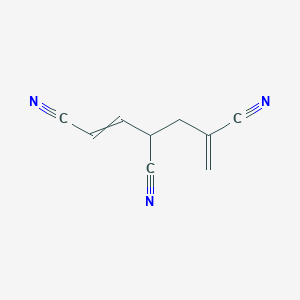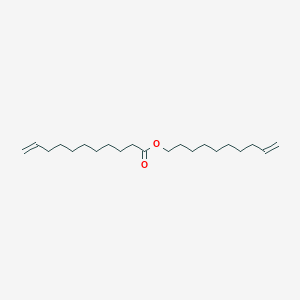
10-Undecenoic acid, 9-decenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenoic acid, 9-decenyl ester is an organic compound with the molecular formula C21H38O2. It is an ester derived from 10-undecenoic acid and 9-decenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Undecenoic acid, 9-decenyl ester can be synthesized through the esterification of 10-undecenoic acid with 9-decenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of supercritical fluids to enhance reaction rates and product recovery .
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecenoic acid, 9-decenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
10-Undecenoic acid, 9-decenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.
Medicine: Investigated for its potential therapeutic applications, including antifungal and antibacterial treatments.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers
Mécanisme D'action
The mechanism of action of 10-Undecenoic acid, 9-decenyl ester involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, resulting in antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenoic acid methyl ester: Similar in structure but with a methyl group instead of a decenyl group.
Pentanoic acid, 9-decenyl ester: Another ester with a different acid component.
Uniqueness
10-Undecenoic acid, 9-decenyl ester is unique due to its specific combination of 10-undecenoic acid and 9-decenol, which imparts distinct chemical and biological properties. Its bifunctional nature and odd-numbered carbon chain length make it particularly useful in various industrial and biomedical applications .
Propriétés
Numéro CAS |
176533-70-3 |
|---|---|
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
dec-9-enyl undec-10-enoate |
InChI |
InChI=1S/C21H38O2/c1-3-5-7-9-11-13-15-17-19-21(22)23-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 |
Clé InChI |
BBZYYBODTXMIMD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)


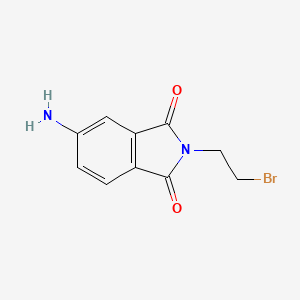
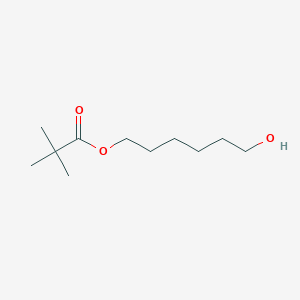
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
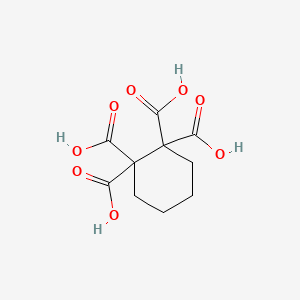
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
